molecular formula C20H23NO5 B2457689 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide CAS No. 1170514-91-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide

Cat. No.: B2457689
CAS No.: 1170514-91-6
M. Wt: 357.406
InChI Key: NNXJWNUBIZISKS-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide is a complex organic compound that features a benzodioxole moiety, which is a structural motif found in various natural products and synthetic compounds

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity

Mode of Action

The exact mode of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Based on the potential anticancer activity of similar compounds , it’s possible that this compound could affect pathways related to cell cycle regulation and apoptosis

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . If this compound acts in a similar manner, it could potentially lead to the death of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine with 4-butoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) with Lewis acids for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a butoxybenzamide group.

    1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Contains a diselane linkage instead of an amide bond.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and butoxybenzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-2-3-11-23-16-6-4-15(5-7-16)20(22)21-10-12-24-17-8-9-18-19(13-17)26-14-25-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXJWNUBIZISKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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